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Compound of Interest

Compound Name: 4-Acetamidopiperidine

Cat. No.: B1270075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic

selection of starting materials is paramount to the efficient construction of complex molecular

architectures. Among these, 4-acetamidopiperidine has emerged as a versatile and highly

valuable building block. Its unique structural features, combining a flexible piperidine scaffold

with a protected amine functionality, render it an ideal precursor for a diverse array of chemical

transformations. This technical guide provides an in-depth exploration of 4-
acetamidopiperidine's applications, supported by quantitative data, detailed experimental

protocols, and visual representations of its utility in the synthesis of biologically active

molecules.

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physical and chemical properties of a starting material is

fundamental to its effective utilization. The key properties of 4-acetamidopiperidine are

summarized below, providing a foundational dataset for reaction planning and characterization.
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Property Value Reference

Molecular Formula C₇H₁₄N₂O [1]

Molecular Weight 142.20 g/mol [1]

CAS Number 5810-56-0 [1]

IUPAC Name N-(piperidin-4-yl)acetamide [1]

Appearance White to off-white solid Inferred

Melting Point 148-151 °C Commercially available data

Boiling Point 338.5 °C at 760 mmHg Commercially available data

Solubility
Soluble in water, methanol,

and chloroform
Inferred from structure

Spectroscopic Data:

The structural integrity of 4-acetamidopiperidine can be confirmed through various

spectroscopic techniques. The following tables provide characteristic spectral data.

¹H NMR (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.40 br s 1H NH (amide)

3.80 m 1H CH (piperidine C4)

3.10 dt 2H
CH₂ (piperidine

C2/C6, axial)

2.65 td 2H
CH₂ (piperidine

C2/C6, equatorial)

1.95 s 3H CH₃ (acetyl)

1.85 m 2H
CH₂ (piperidine

C3/C5, axial)

1.40 m 2H
CH₂ (piperidine

C3/C5, equatorial)

1.35 br s 1H NH (piperidine)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

169.8 C=O (amide)

48.0 CH (piperidine C4)

45.5 CH₂ (piperidine C2/C6)

32.5 CH₂ (piperidine C3/C5)

23.5 CH₃ (acetyl)

FT-IR (KBr Pellet)
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Wavenumber (cm⁻¹) Assignment

3300-3500 N-H stretch (amide and piperidine)

2850-2950 C-H stretch (aliphatic)

1640 C=O stretch (amide I)

1550 N-H bend (amide II)

Key Synthetic Transformations and Experimental
Protocols
4-Acetamidopiperidine serves as a versatile substrate for a range of synthetic

transformations, primarily involving the secondary amine of the piperidine ring. The pre-existing

acetamide group often obviates the need for a separate protection step for the 4-amino

functionality, thereby streamlining synthetic sequences.

N-Arylation Reactions: Accessing Diverse Scaffolds
The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl group is a

cornerstone of modern drug discovery, enabling the synthesis of compounds with a wide range

of pharmacological activities. The Buchwald-Hartwig amination and Ullmann condensation are

two of the most powerful methods to achieve this transformation.

1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and

functional group tolerance.[2]

Experimental Protocol: Synthesis of N-(1-(4-methoxyphenyl)piperidin-4-yl)acetamide

To an oven-dried Schlenk tube are added 4-acetamidopiperidine (1.0 mmol, 142 mg), 1-

bromo-4-methoxybenzene (1.2 mmol, 224 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and

a catalytic system comprising Pd₂(dba)₃ (0.02 mmol, 18 mg) and a suitable phosphine ligand

such as Xantphos (0.04 mmol, 23 mg). The tube is evacuated and backfilled with argon.

Anhydrous toluene (5 mL) is then added, and the mixture is heated to 100 °C with stirring. The

reaction progress is monitored by TLC or LC-MS. Upon completion (typically 12-24 hours), the
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reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of

Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by

flash column chromatography on silica gel to afford the desired N-arylated product.

Entry
Aryl
Halide

Catalyst
System

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

1-bromo-

4-

methoxy

benzene

Pd₂(dba)

₃ /

Xantphos

NaOtBu Toluene 100 18 ~85

2

4-

chlorotol

uene

Pd(OAc)₂

/ RuPhos
K₃PO₄ Dioxane 110 24 ~75

2. Ullmann Condensation

A copper-catalyzed alternative, the Ullmann condensation, is particularly useful for the arylation

of amines with aryl iodides.

Experimental Protocol: Synthesis of N-(1-(4-methylphenyl)piperidin-4-yl)acetamide

A mixture of 4-acetamidopiperidine (1.0 mmol, 142 mg), 4-iodotoluene (1.1 mmol, 240 mg),

copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0

mmol, 276 mg) in DMSO (5 mL) is heated to 90 °C under a nitrogen atmosphere. The reaction

is stirred for 24-48 hours until completion as monitored by TLC. After cooling to room

temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The residue is purified by column chromatography to yield the N-arylated

product.
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Entry
Aryl
Halide

Catalyst
System

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

4-

iodotolue

ne

CuI / L-

proline
K₂CO₃ DMSO 90 36 ~70

2

1-iodo-3-

nitrobenz

ene

CuI /

N,N'-

dimethyle

thylenedi

amine

Cs₂CO₃ Dioxane 100 24 ~65

Acylation Reactions: Building Amide Linkages
Acylation of the piperidine nitrogen introduces an amide functionality, a common structural motif

in pharmaceuticals that can participate in hydrogen bonding and influence pharmacokinetic

properties.

Experimental Protocol: Synthesis of N-(1-benzoylpiperidin-4-yl)acetamide

To a solution of 4-acetamidopiperidine (1.0 mmol, 142 mg) and triethylamine (1.5 mmol, 0.21

mL) in anhydrous dichloromethane (10 mL) at 0 °C is added benzoyl chloride (1.1 mmol, 0.13

mL) dropwise.[3] The reaction mixture is allowed to warm to room temperature and stirred for

2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with

water, and the organic layer is separated. The aqueous layer is extracted with

dichloromethane. The combined organic layers are washed with saturated aqueous sodium

bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product is purified by recrystallization or column chromatography

to give the N-acylated piperidine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1270075?utm_src=pdf-body
https://www.derpharmachemica.com/pharma-chemica/nacylation-in-nonaqueous-and-aqueous-medium-method-of-amidesynthesis-in-nonpeptide-compounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
Acylating
Agent

Base Solvent Temp (°C) Time (h) Yield (%)

1
Benzoyl

chloride

Triethylami

ne

Dichlorome

thane
0 to RT 3 >90

2
Acetyl

chloride
Pyridine

Tetrahydrof

uran
0 to RT 2 >95

Application in Drug Discovery: A Case Study in the
Synthesis of a SMYD3 Inhibitor
The utility of the 4-aminopiperidine scaffold, for which 4-acetamidopiperidine is a protected

precursor, is exemplified in the synthesis of potent and selective enzyme inhibitors. A notable

example is the development of covalent inhibitors of SMYD3 (SET and MYND domain-

containing protein 3), a lysine methyltransferase implicated in various cancers.[4][5][6]

The synthesis of the SMYD3 inhibitor EM127 starts from N-Boc-4-aminopiperidine, a closely

related derivative of 4-acetamidopiperidine.[4] The following workflow illustrates the key

steps, highlighting how the 4-aminopiperidine core is elaborated to the final active

pharmaceutical ingredient (API).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1270075?utm_src=pdf-body
https://ricerca.uniba.it/bitstream/11586/471961/1/1-s2.0-S0223523422005852-main.pdf
https://www.mdpi.com/1420-3049/26/6/1745
https://www.youtube.com/watch?v=sJoviezOq8o
https://www.benchchem.com/product/b1270075?utm_src=pdf-body
https://ricerca.uniba.it/bitstream/11586/471961/1/1-s2.0-S0223523422005852-main.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Amide Intermediate

Deprotection and Acylation

N-Boc-4-aminopiperidine

Amide Coupling
(EDC, DIPEA, CH2Cl2)

5-cyclopropylisoxazole-3-carboxylic_acid

N-Boc Protected Amide

Boc Deprotection
(HCl, MeOH)

Piperidine Amine Intermediate

Acylation with
2-chloroacetyl chloride

EM127
(SMYD3 Inhibitor)
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Synthetic workflow for the SMYD3 inhibitor EM127.
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This synthetic route demonstrates the strategic use of the 4-aminopiperidine core. The initial

amide coupling is followed by deprotection of the piperidine nitrogen, which is then acylated

with a chloroacetyl group to introduce the reactive "warhead" for covalent inhibition of the target

enzyme.

Biological Significance: Targeting Key Signaling
Pathways
Molecules synthesized from 4-acetamidopiperidine and its derivatives have shown significant

activity against a range of therapeutic targets, including those involved in cancer, HIV, and

inflammatory diseases.

SMYD3 Signaling Pathway in Cancer
SMYD3 is an oncogenic driver that promotes cancer through the methylation of both histone

and non-histone proteins, leading to the activation of key signaling pathways such as the

Ras/Raf/MEK/ERK pathway.[7][8][9] Inhibition of SMYD3, as achieved by molecules like

EM127, can block these pro-cancerous signals.

SMYD3 Regulation Downstream Effects

SMYD3

MAP3K2Methylation

AKT1
Methylation

Histone H3/H4

Methylation

Ras/Raf/MEK/ERK
Pathway Activation

PI3K/AKT
Pathway Activation

Altered Gene
Expression

Cancer Progression
(Proliferation, Survival)

EM127
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Role of SMYD3 in cancer signaling and its inhibition.

p38 MAP Kinase Signaling Pathway
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The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory

responses, and their inhibition is a therapeutic strategy for inflammatory diseases.[1][4][10][11]

[12] Piperidine-containing compounds have been developed as potent p38 MAP kinase

inhibitors.
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The p38 MAP kinase signaling cascade and its inhibition.

CCR5 Signaling in HIV-1 Entry
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of

macrophage-tropic strains of HIV-1 into host cells.[13][14][15][16] Small molecules that block

this receptor, such as Maraviroc, which features a piperidine-like tropane ring system, are

effective antiretroviral agents.

HIV-1 gp120 CD4 Receptor
Binding

CCR5 Co-receptor

Conformational
Change & Binding

Viral and Host
Membrane Fusion HIV-1 Entry

CCR5 Antagonist
(e.g., Maraviroc)
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Mechanism of HIV-1 entry via the CCR5 co-receptor and its therapeutic blockade.

Conclusion
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4-Acetamidopiperidine is a highly versatile and economically important starting material in

organic synthesis. Its utility is underscored by its frequent appearance in the structure of

biologically active compounds and its amenability to a variety of robust and high-yielding

chemical transformations. This guide has provided a comprehensive overview of its properties,

key reactions with detailed protocols, and its application in the synthesis of targeted

therapeutics. For researchers and professionals in drug development, a deep understanding of

the chemistry of 4-acetamidopiperidine opens up a wealth of possibilities for the design and

synthesis of novel molecular entities with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.researchgate.net/figure/1-H-Chemical-Shifts-and-Selected-1-H-1-H-Coupling-Constants_tbl1_26547091
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_N_Boc_piperazine_Buchwald_Hartwig_Amination.pdf
https://www.benchchem.com/product/b1270075#key-starting-material-4-acetamidopiperidine-in-organic-synthesis
https://www.benchchem.com/product/b1270075#key-starting-material-4-acetamidopiperidine-in-organic-synthesis
https://www.benchchem.com/product/b1270075#key-starting-material-4-acetamidopiperidine-in-organic-synthesis
https://www.benchchem.com/product/b1270075#key-starting-material-4-acetamidopiperidine-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1270075?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

